molecular formula C46H90O5S B14574044 Dihexadecyl 7,7'-sulfinyldiheptanoate CAS No. 61549-08-4

Dihexadecyl 7,7'-sulfinyldiheptanoate

Cat. No.: B14574044
CAS No.: 61549-08-4
M. Wt: 755.3 g/mol
InChI Key: PRJMPYSNUMNYQW-UHFFFAOYSA-N
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Description

Dihexadecyl 7,7’-sulfinyldiheptanoate is a synthetic compound known for its unique chemical structure and properties It is an ester derivative of heptanoic acid, featuring two long hexadecyl chains and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihexadecyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid with hexadecanol in the presence of a sulfinylating agent. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of Dihexadecyl 7,7’-sulfinyldiheptanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl 7,7’-sulfinyldiheptanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols

Major Products Formed

    Oxidation: Dihexadecyl 7,7’-sulfonylbisheptanoate

    Reduction: Dihexadecyl 7,7’-sulfidebisheptanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Dihexadecyl 7,7’-sulfinyldiheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and sulfinylation reactions.

    Biology: Investigated for its potential as a surfactant in biological systems, aiding in the formation of micelles and liposomes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form stable vesicles.

    Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent.

Mechanism of Action

The mechanism of action of Dihexadecyl 7,7’-sulfinyldiheptanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • Dihexadecyl phosphate
  • Dihexadecyl disulfide
  • Cetyl palmitate

Uniqueness

Dihexadecyl 7,7’-sulfinyldiheptanoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds like dihexadecyl phosphate and dihexadecyl disulfide. The presence of the sulfinyl group allows for specific oxidation and reduction reactions that are not possible with other similar compounds.

Conclusion

Dihexadecyl 7,7’-sulfinyldiheptanoate is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

61549-08-4

Molecular Formula

C46H90O5S

Molecular Weight

755.3 g/mol

IUPAC Name

hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfinylheptanoate

InChI

InChI=1S/C46H90O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-50-45(47)39-33-27-31-37-43-52(49)44-38-32-28-34-40-46(48)51-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

PRJMPYSNUMNYQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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